1-Cyclopentyloxy-6-nitro-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyloxy-6-nitro-benzotriazole is a benzotriazole derivative characterized by the presence of a cyclopentyloxy group at the first position and a nitro group at the sixth position of the benzotriazole ring. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyloxy-6-nitro-benzotriazole typically involves the nitration of 1-cyclopentyloxy-benzotriazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated through large-scale crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentyloxy-6-nitro-benzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Cyclopentyloxy-6-amino-benzotriazole.
Substitution: Various substituted benzotriazole derivatives.
Oxidation: Oxidized benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyloxy-6-nitro-benzotriazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyloxy-6-nitro-benzotriazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The benzotriazole ring can act as an electron donor or acceptor, influencing the compound’s reactivity and binding affinity to various targets .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopentyloxy-benzotriazole
- 1-Cyclopentyloxy-4-nitro-benzotriazole
- 1-Cyclopentyloxy-5-nitro-benzotriazole
Comparison: 1-Cyclopentyloxy-6-nitro-benzotriazole is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to other nitro-substituted benzotriazole derivatives. The presence of the cyclopentyloxy group also imparts distinct physicochemical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
84670-04-2 |
---|---|
Molekularformel |
C11H12N4O3 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
1-cyclopentyloxy-6-nitrobenzotriazole |
InChI |
InChI=1S/C11H12N4O3/c16-15(17)8-5-6-10-11(7-8)14(13-12-10)18-9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI-Schlüssel |
TVBXWIZOGHJXTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)ON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.